Phosphoric acid--4-benzylphenol (1/3)
Description
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Properties
CAS No. |
62577-77-9 |
|---|---|
Molecular Formula |
C39H39O7P |
Molecular Weight |
650.7 g/mol |
IUPAC Name |
4-benzylphenol;phosphoric acid |
InChI |
InChI=1S/3C13H12O.H3O4P/c3*14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11;1-5(2,3)4/h3*1-9,14H,10H2;(H3,1,2,3,4) |
InChI Key |
XAPSLDJCXMIGNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)O.C1=CC=C(C=C1)CC2=CC=C(C=C2)O.C1=CC=C(C=C1)CC2=CC=C(C=C2)O.OP(=O)(O)O |
Origin of Product |
United States |
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for confirming the molecular structure and purity of Phosphoric acid–4-benzylphenol (1/3)?
- Methodological Answer :
- FT-IR Spectroscopy : Identify functional groups (e.g., P=O stretching in phosphoric acid at ~1250 cm⁻¹, phenolic O-H at ~3300 cm⁻¹) and hydrogen bonding interactions .
- NMR (¹H, ¹³C, ³¹P) : Assign proton environments (e.g., benzyl protons at δ 7.2–7.4 ppm) and confirm phosphorus coordination. ³¹P NMR is critical for verifying phosphoric acid moiety integrity .
- X-ray Diffraction (XRD) : Resolve crystal structure and stoichiometry (1:3 ratio) via unit cell parameters and hydrogen-bonding networks .
Q. How can researchers optimize synthesis conditions for high-purity Phosphoric acid–4-benzylphenol (1/3)?
- Methodological Answer :
- Design of Experiments (DoE) : Use Taguchi or factorial design to test variables (e.g., molar ratios, temperature, solvent polarity). For example, adjust pH to stabilize the phosphoric acid–phenol complex .
- Purification : Employ recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) to isolate the co-crystal. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
Q. What protocols ensure safe handling and storage of Phosphoric acid–4-benzylphenol (1/3) in laboratory settings?
- Methodological Answer :
- Safety Protocols : Use PPE (gloves, goggles) due to phosphoric acid’s corrosive nature. Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .
- Stability Testing : Conduct accelerated aging studies (40°C/75% RH) over 4–8 weeks. Analyze degradation products via LC-MS to identify hydrolysis pathways (e.g., ester cleavage) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal stability data for Phosphoric acid–4-benzylphenol (1/3)?
- Methodological Answer :
- Controlled Replication : Standardize heating rates (e.g., 10°C/min in TGA) and sample mass (5–10 mg) to minimize experimental variability .
- In Situ Characterization : Pair DSC with variable-temperature XRD to correlate phase transitions (e.g., melting, decomposition) with structural changes .
- Theoretical Modeling : Use molecular dynamics simulations to predict thermal behavior based on hydrogen-bond strength and lattice energy .
Q. What experimental designs are suitable for studying adsorption mechanisms of Phosphoric acid–4-benzylphenol (1/3) in environmental matrices?
- Methodological Answer :
- Batch Adsorption Studies : Vary adsorbent dosage (0.1–1.0 g/L), pH (2–10), and initial concentration (10–100 ppm). Use Langmuir/Freundlich models to fit isotherm data .
- Kinetic Analysis : Apply pseudo-second-order models to determine rate-limiting steps (e.g., surface vs. intraparticle diffusion) .
- Spectroscopic Interrogation : Conduct FT-IR or XPS post-adsorption to identify binding sites (e.g., P=O interaction with metal oxides) .
Q. How can computational methods guide the design of Phosphoric acid–4-benzylphenol (1/3) derivatives for targeted applications?
- Methodological Answer :
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to tailor redox activity for catalytic or photochemical uses .
- Molecular Docking : Screen derivatives against protein targets (e.g., kinases) to prioritize synthesis of bioactive analogs .
- Crystal Engineering : Use Mercury software to simulate packing diagrams and predict co-crystal formation with APIs .
Q. What strategies address low reproducibility in synthesizing Phosphoric acid–4-benzylphenol (1/3) across laboratories?
- Methodological Answer :
- Protocol Harmonization : Document solvent grades (e.g., HPLC vs. technical grade), stirring rates, and cooling profiles (e.g., ramp vs. quench) .
- Interlaboratory Studies : Share raw data (e.g., NMR FID files, XRD patterns) via open-access platforms for cross-validation .
- Error Analysis : Apply root-cause analysis (e.g., Ishikawa diagrams) to identify variability sources (e.g., humidity, impurity profiles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
